molecular formula C16H23NO3 B2356510 Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate CAS No. 127342-21-6

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate

Cat. No. B2356510
CAS RN: 127342-21-6
M. Wt: 277.364
InChI Key: SNDPVESSAGLHJB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is an organic compound with the CAS Number: 127342-21-6 . It has a molecular weight of 277.36 . The compound is typically used as a biochemical reagent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or lump or liquid at room temperature .

Scientific Research Applications

Metabolic Pathways Investigation

Research conducted by Prakash et al. (2008) explored the metabolism of a compound containing a tert-butyl group, similar to tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate, focusing on its oxidation and C-demethylation mediated by cytochrome P450 enzymes. This study provides essential insights into the metabolic pathways of drugs with tert-butyl groups, aiding in the development of safer and more effective pharmacological agents Prakash et al., 2008.

Advances in Amino Acid Derivatives Synthesis

Leban and Colson (1996) demonstrated the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides to form pyrrolidine analogs. This work highlights a methodological advancement in synthesizing amino acid derivatives, relevant for developing novel pharmaceuticals and peptides Leban & Colson, 1996.

Pyrrolidine Derivatives Synthesis

An unexpected finding by Meetsma et al. (1996) in the synthesis of a tert-butyl 3-benzoyl-4-phenyl-2-(trimethylstannyl)pyrrolidine-N-carboxylate demonstrates the versatility of this compound derivatives in organic synthesis. This research provides valuable insights into the structural characteristics of pyrrolidine derivatives Meetsma et al., 1996.

Singlet Oxygen Reactions for Prodigiosin Synthesis

Wasserman et al. (2004) investigated the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, yielding precursors for prodigiosin, a compound with significant biological activity. This study underscores the potential of this compound derivatives in synthesizing biologically active molecules Wasserman et al., 2004.

Radical Reactions with Phenols

Research by Das et al. (1981) on tert-butoxy radicals' reactions with phenols, comparing them to carbonyl triplets, provides foundational knowledge on the reactivity of tert-butyl groups under radical conditions. This research is relevant for understanding the chemical behavior of compounds like this compound in various synthetic contexts Das et al., 1981.

Safety and Hazards

The safety information for Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is available in its Material Safety Data Sheet (MSDS) . It’s always important to refer to the MSDS for handling and safety precautions.

Mechanism of Action

Target of Action

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds could affect how this compound interacts with its targets and how stable it remains over time .

properties

IUPAC Name

tert-butyl 3-phenylmethoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDPVESSAGLHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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